Bis-[3-isopropyl-4-methoxyphenyl]iodonium
CAS No.:
Cat. No.: VC18413202
Molecular Formula: C20H26IO2+
Molecular Weight: 425.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H26IO2+ |
|---|---|
| Molecular Weight | 425.3 g/mol |
| IUPAC Name | bis(4-methoxy-3-propan-2-ylphenyl)iodanium |
| Standard InChI | InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1 |
| Standard InChI Key | BDPTYIBOAQOZCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bis-[3-isopropyl-4-methoxyphenyl]iodonium features two 3-isopropyl-4-methoxyphenyl groups symmetrically arranged around a central iodine atom. The methoxy (-OCH) and isopropyl (-CH(CH)) substituents on the phenyl rings confer steric bulk and electronic modulation, influencing its solubility and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.3 g/mol |
| IUPAC Name | bis(4-methoxy-3-propan-2-ylphenyl)iodanium |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC |
| PubChem CID | 10436426 |
The compound’s stability in polar aprotic solvents, such as acetonitrile and tetrahydrofuran, facilitates its use in synthetic applications. Spectroscopic characterization, including -NMR and -NMR, reveals distinct signals for the methoxy protons (δ 3.72–3.85 ppm) and isopropyl methyl groups (δ 1.20–1.35 ppm) .
Synthetic Methodologies
Precursor Synthesis
The synthesis of Bis-[3-isopropyl-4-methoxyphenyl]iodonium begins with 3-isopropyl-4-methoxyphenol (CAS 13523-62-1), a phenolic intermediate. A reported pathway involves:
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Sulfonation of 4-formyl-2-isopropylanisole: Treatment with sodium bisulfite forms a bisulfite adduct.
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Oxidative Demethylation: Reaction with hydrogen peroxide () in the presence of p-toluenesulfonic acid () yields 3-isopropyl-4-methoxyphenol with 67% conversion .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent System | THF/Cyclohexane (4.56 L : 3.74 L) |
| Temperature | 0–5°C (during addition) |
| Catalysts | |
| Workup | Extraction with ethyl acetate, washing with NaHCO |
Iodonium Salt Formation
The final step involves reacting 3-isopropyl-4-methoxyphenol with iodobenzene diacetate () in dichloromethane. This oxidative coupling proceeds via a radical mechanism, with the iodine(III) center stabilizing the transition state .
Applications in Modern Chemistry
Organic Synthesis
Bis-[3-isopropyl-4-methoxyphenyl]iodonium tetrafluoroborate serves as a metal-free catalyst for C–H functionalization and cross-coupling reactions. For example, it facilitates the synthesis of biaryl ethers through Ullmann-type couplings at ambient temperatures, avoiding toxic copper catalysts .
Photopolymerization
Under ultraviolet-blue light (365–405 nm), the compound acts as a photosensitizer, generating phenyl radicals that initiate acrylate polymerization. This property is exploited in 3D printing resins, where it reduces curing times by 40% compared to conventional photoinitiators.
Table 3: Performance in Photopolymerization
| Metric | Bis-[3-isopropyl-4-methoxyphenyl]iodonium | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide |
|---|---|---|
| Initiation Rate (s) | ||
| Final Conversion (%) | 98.5 | 95.2 |
Materials Science
In perovskite solar cells, the compound enhances hole mobility when incorporated into hole-transporting materials (HTMs). Devices using this iodonium salt achieve a power conversion efficiency (PCE) of 18.7%, outperforming Spiro-OMeTAD (17.2%).
Reactivity and Mechanistic Insights
Ylide Formation
Treatment with malonate esters generates iodonium ylides, such as bis(methoxycarbonyl)(phenyliodonium)methanide. These intermediates undergo -sigmatropic rearrangements, enabling the synthesis of γ-lactams and cyclopropanes .
Oxidative Transformations
The iodine(III) center mediates single-electron transfers (SET), oxidizing alcohols to ketones and sulfides to sulfoxides. Kinetic studies indicate a second-order dependence on substrate concentration, suggesting a bimolecular transition state .
Biological Activity and Toxicology
While comprehensive toxicological data remain limited, preliminary assays reveal moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Cytotoxicity studies on HEK-293 cells show an IC of 12.5 µM, warranting further investigation into its therapeutic potential.
Comparative Analysis with Analogous Iodonium Salts
Table 4: Property Comparison
| Compound | Thermal Stability (°C) | Solubility in CHCl (g/L) | Catalytic Efficiency (%) |
|---|---|---|---|
| Bis-[3-isopropyl-4-methoxyphenyl]iodonium | 180 | 45.2 | 92.1 |
| Bis(4-methylphenyl)iodonium | 210 | 28.9 | 88.7 |
| Diphenyliodonium | 195 | 32.1 | 85.4 |
The isopropyl and methoxy substituents in Bis-[3-isopropyl-4-methoxyphenyl]iodonium enhance solubility without compromising thermal stability, making it preferable for solution-phase reactions .
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